![molecular formula C14H13N3O2 B2920068 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 300839-31-0](/img/structure/B2920068.png)
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one
Overview
Description
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, also known as 4-AMIP, is a heterocyclic compound with both pyrazole and indole rings. 4-AMIP is known for its wide range of applications in the field of scientific research, from synthesizing new compounds to studying biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure : Research on derivatives of 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, such as 5-pyrazol-4,5-dihydropyrazoles, has been conducted, showcasing efficient synthesis methods and structural elucidation through single crystal X-ray diffraction. These studies provide insights into the compound's synthesis pathways and crystallographic characteristics, offering a foundation for further chemical investigations (Xie et al., 2008).
Structural Evaluation : The synthesis and crystal structures of related compounds have been reported, highlighting the chemical versatility and structural diversity achievable through modifications of the indole and pyrazole units. This includes the analysis of molecular structures through IR, NMR, and mass spectroscopy, contributing to the understanding of the compound's chemical behavior (Kukuljan et al., 2016).
Biological Activity
Antimicrobial Activity : Novel derivatives of indol compounds containing 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for antimicrobial activity. These studies explore the compound's potential in developing new antimicrobial agents, underlining its significance in medicinal chemistry (Sreeramulu & Ashokgajapathiraju, 2014).
Anti-cancer Agents : The synthesis of indolyl pyrazole scaffolds, incorporating the subject compound, has been undertaken with the aim of discovering new anti-cancer agents. Molecular modeling and cytotoxicity assays against cancer cell lines have been performed, demonstrating the potential therapeutic applications of these compounds (Gaddam, Dubey, & Chittireddy, 2020).
Chemical Properties and Reactivity
Electronic Structure and Reactivity : Studies have focused on the solid-state and calculated electronic structure of related pyrazole derivatives, providing insights into the compound's reactivity and interaction in the solid state. These investigations contribute to a deeper understanding of the electronic properties and potential chemical applications (Frey, Schoeller, & Herdtweck, 2014).
Multi-component Reaction Synthesis : Research has demonstrated the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives via a multi-component reaction in ionic liquid, showcasing the compound's versatility in facilitating complex chemical reactions (Xiao, Lei, & Hu, 2011).
properties
IUPAC Name |
4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAAWXPHUVBIOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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